molecular formula C11H15ClN4 B3226906 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride CAS No. 1258652-51-5

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride

Cat. No.: B3226906
CAS No.: 1258652-51-5
M. Wt: 238.72 g/mol
InChI Key: YPONUCKCYADQCG-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with a cyano group at the 3-position. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of pyrrolidin-3-ylmethylamine with pyridine-3-carbonitrile under specific conditions. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Amines.

  • Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The pyrrolidine ring and the pyridine ring can interact with various enzymes and receptors, leading to biological activity. The cyano group can also play a role in binding to biological targets.

Comparison with Similar Compounds

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride can be compared with other similar compounds, such as:

  • 2-(Pyrrolidin-3-ylmethyl)isoindolin-1-one hydrochloride: Similar structure but different functional groups.

  • 2-Pyrrolidin-1-ylnicotinonitrile hydrochloride: Similar pyridine ring but different substituents.

These compounds share structural similarities but have unique properties and applications, highlighting the versatility of the pyrrolidine and pyridine scaffolds.

Properties

IUPAC Name

2-(pyrrolidin-3-ylmethylamino)pyridine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-6-10-2-1-4-14-11(10)15-8-9-3-5-13-7-9;/h1-2,4,9,13H,3,5,7-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPONUCKCYADQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CNC2=C(C=CC=N2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-51-5
Record name 3-Pyridinecarbonitrile, 2-[(3-pyrrolidinylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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